N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide
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Overview
Description
N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide: is a compound that belongs to the class of heterocyclic sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonamide with 6-ethoxypyrimidine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques like crystallization and chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Substitution: The thiophene and pyrimidine rings can participate in various substitution reactions, such as halogenation, nitration, and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and alkylating agents like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with desirable properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is studied for its antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and cellular processes, resulting in the compound’s therapeutic effects. Additionally, the thiophene and pyrimidine rings contribute to the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with similar sulfonamide functionality but lacking the pyrimidine ring.
6-ethoxypyrimidine-4-sulfonamide: A related compound with the pyrimidine ring and sulfonamide group but without the thiophene ring.
N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide: A closely related compound with a methoxy group instead of an ethoxy group on the pyrimidine ring.
Uniqueness: N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide stands out due to the presence of both the thiophene and pyrimidine rings, which confer unique electronic and steric properties. This combination enhances the compound’s ability to interact with a wide range of biological targets and participate in diverse chemical reactions. The ethoxy group on the pyrimidine ring further modulates the compound’s reactivity and binding affinity, making it a versatile and valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-2-16-9-6-8(11-7-12-9)13-18(14,15)10-4-3-5-17-10/h3-7H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMAZYATFDBENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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